N-carbamoyl-L-valine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXMIYHOSFNZKO-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357526 | |
| Record name | (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26081-02-7 | |
| Record name | N-(Aminocarbonyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26081-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(aminocarbonyl)amino]-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(carbamoylamino)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways Involving N Carbamoyl L Valine
Endogenous Formation Pathways
N-carbamoyl-L-valine plays a crucial role as a key intermediate in the "hydantoinase process," a biocatalytic method for producing optically pure L-amino acids from racemic 5-substituted hydantoins nih.govtandfonline.comresearchgate.net. This process typically involves a cascade of enzymatic reactions. Initially, a stereoselective hydantoinase enzyme hydrolyzes the hydantoin (B18101) ring, yielding an N-carbamoyl-amino acid nih.govtandfonline.com. For L-valine production, the substrate is typically DL-5-isopropylhydantoin, which is converted to this compound tandfonline.com.
The this compound is then further hydrolyzed by an L-specific N-carbamoyl-amino acid hydrolase (also known as L-carbamoylase) to release free L-valine and carbon dioxide and ammonia (B1221849) tandfonline.comuniprot.org. This two-step enzymatic conversion is highly efficient and can produce L-amino acids with high enantiomeric purity nih.govtandfonline.comresearchgate.netmdpi.com. For instance, Bacillus brevis AJ-12299 has been identified as a bacterium capable of producing L-valine and N-carbamoylvaline from DL-5-isopropylhydantoin tandfonline.com. The enzyme N-carbamoyl-L-amino acid hydrolase exhibits a specific activity towards this compound, with a reported Km value of 2.0 mM tandfonline.com.
While this compound is directly involved in amino acid synthesis, the "carbamoyl" group is also a recurring motif in pyrimidine (B1678525) metabolism. In pyrimidine biosynthesis, carbamoyl (B1232498) phosphate (B84403) is a critical precursor, formed from glutamine, CO2, and ATP, and it donates its carbamoyl group to aspartate to form N-carbamoylaspartate, the first committed intermediate in the pathway wikipathways.orgutah.edunih.govnju.edu.cnmarmara.edu.tr.
In the degradation of pyrimidines, compounds such as N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyrate are formed as intermediates following the ring opening of dihydrouracil (B119008) and dihydrothymine, respectively frontiersin.orgoatext.com. These intermediates are subsequently hydrolyzed to β-alanine and β-aminoisobutyrate. Although these are distinct from this compound, their presence highlights the metabolic significance of carbamoyl-containing molecules in cellular pathways, linking nucleotide metabolism with amino acid derivatives frontiersin.orgoatext.com. For example, β-aminoisobutyric acid (BAIBA), a catabolic product of L-valine, is also found as a product of thymine (B56734) degradation, with N-carbamoyl-β-aminoisobutyric acid serving as an intermediate in the latter frontiersin.org.
N-carbamoyl-L-cysteine is a chemical compound structurally related to this compound, both featuring an N-carbamoyl group attached to an L-amino acid backbone. N-carbamoyl-L-cysteine has the molecular formula C4H8N2O3S and a molecular weight of 164.18 g/mol alfa-chemistry.comsigmaaldrich.com. Its IUPAC name is (2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid, and it is identified by CAS number 24583-23-1 alfa-chemistry.com. While direct metabolic pathway interconnections between N-carbamoyl-L-cysteine and this compound are not extensively detailed in the provided literature, their shared structural characteristic as N-carbamoyl-L-amino acids suggests potential analogous roles in biochemical reactions or as synthetic intermediates in related chemical processes.
L-Valine Biosynthesis Precursors and Pathways
The biosynthesis of L-valine in plants and microorganisms is a well-established pathway that originates from pyruvate (B1213749) nju.edu.cnmdpi.comnih.govgoogle.comnih.govasm.orgscilit.comresearchgate.netmdpi.com. Pyruvate, a central metabolite derived from glycolysis, serves as the initial carbon source for the synthesis of the branched-chain amino acids (BCAAs), including L-valine mdpi.comnih.govnih.gov.
The pathway proceeds through a series of enzymatic steps:
Acetolactate Synthesis: Pyruvate is converted to acetolactate by acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) nju.edu.cnnih.govgoogle.comnih.govresearchgate.netnih.gov.
Dihydroxyisovalerate Formation: Acetolactate is then reduced and isomerized to 2,4-dihydroxyisovalerate by acetohydroxyacid isomeroreductase nju.edu.cnnih.govnih.govresearchgate.netnih.gov.
α-Keto-isovalerate Production: Dihydroxyisovalerate undergoes dehydration to form α-keto-isovalerate, catalyzed by dihydroxyacid dehydratase nju.edu.cnnih.govnih.govresearchgate.netnih.gov.
Transamination to L-Valine: Finally, the amino group is transferred from glutamate (B1630785) to α-keto-isovalerate by transaminase B (also known as branched-chain amino acid transaminase), yielding L-valine and α-ketoglutarate nju.edu.cnnih.govnih.govresearchgate.netmdpi.comnih.gov.
This pathway is conserved across various microorganisms, such as Corynebacterium glutamicum and Escherichia coli, which are often engineered for enhanced L-valine production mdpi.comnih.govasm.orgscilit.com.
The biosynthesis of L-valine is intrinsically linked with the pathways for L-leucine and L-isoleucine, as they share several key enzymes and precursors google.comnih.govresearchgate.netmdpi.comnih.govportlandpress.comresearchgate.netresearchgate.net. Acetohydroxyacid synthase (AHAS) is the initial common enzyme, catalyzing the formation of acetolactate from pyruvate (for valine and leucine) and α-aceto-α-hydroxybutyrate from α-ketobutyrate (for isoleucine) nju.edu.cnnih.govresearchgate.netnih.govportlandpress.com.
Following the formation of α-keto-isovalerate (the direct precursor for L-valine), this intermediate also serves as the branching point for L-leucine biosynthesis nju.edu.cnnih.govmdpi.comportlandpress.com. The pathways are subject to complex regulatory mechanisms, including feedback inhibition by the end products (L-valine, L-leucine, and L-isoleucine) on enzymes like AHAS google.comnih.gov. This interconnectedness highlights the metabolic coordination required for the balanced production of these essential amino acids.
L-Valine Catabolic Pathways and this compound Fate
Oxidative Decarboxylation Products
The standard catabolism of L-valine proceeds via oxidative decarboxylation of its α-keto acid derivative, α-ketoisovalerate, by the branched-chain α-keto acid dehydrogenase (BCKDH) complex nih.govwikipedia.orgnih.govcocukmetabolizma.com. This reaction yields isobutyryl-CoA and carbon dioxide.
L-Valine → α-Ketoisovalerate (KIV) nih.govwikipedia.org
α-Ketoisovalerate → Isobutyryl-CoA + CO₂ + NADH nih.govwikipedia.orgnih.govcocukmetabolizma.com
There is no direct evidence from the provided search results detailing the oxidative decarboxylation products of "this compound" within the context of L-valine catabolism. Bacterial D-carbamoylase, however, hydrolyzes N-carbamoyl-D-amino acids to D-amino acids and CO₂ mdpi.com.
Linkages to Central Metabolic Cycles
The product of L-valine's oxidative decarboxylation, isobutyryl-CoA, is further metabolized. Isobutyryl-CoA is converted through a series of steps, including carboxylation and rearrangement, to propionyl-CoA nih.govwikipedia.orglibretexts.org. Propionyl-CoA is a key intermediate that enters the central metabolism.
Isobutyryl-CoA → Propionyl-CoA nih.govwikipedia.orglibretexts.org
Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle) wikipedia.orgcaymanchem.comlibretexts.org. Succinyl-CoA can directly enter the TCA cycle to be oxidized for energy production. Valine is classified as a glucogenic amino acid because its catabolic end-product, succinyl-CoA, can be used in gluconeogenesis caymanchem.commdpi.com.
Propionyl-CoA → Methylmalonyl-CoA → Succinyl-CoA wikipedia.orglibretexts.org
Succinyl-CoA → Enters the Citric Acid Cycle (TCA Cycle) nih.govwikipedia.orgcaymanchem.comlibretexts.orgmdpi.comresearchgate.net
The specific linkages of an "this compound" derivative to central metabolic cycles are not described in the provided search results. The general metabolic fate of L-valine catabolism leads to succinyl-CoA, which is an anaplerotic precursor for the TCA cycle.
Enzymology and Biocatalysis of N Carbamoyl L Valine
N-Carbamoyl-L-Amino Acid Hydrolases (EC 3.5.1.87)
N-carbamoyl-L-amino acid hydrolases, also known as L-carbamoylases or N-carbamoylase (ambiguous), are a class of enzymes classified under EC 3.5.1.87. They catalyze the irreversible hydrolysis of N-carbamoyl-L-amino acids, yielding the corresponding free L-amino acid, ammonia (B1221849), and carbon dioxide nih.govontosight.aiqmul.ac.ukkegg.jpwikipedia.org. These enzymes are integral components of the hydantoinase process, a significant biocatalytic route for the production of enantiomerically pure amino acids nih.govqmul.ac.ukkegg.jpexpasy.org.
N-carbamoyl-L-amino acid hydrolases exhibit varying degrees of substrate specificity, with some enzymes demonstrating broad specificity while others are more selective. The enzyme from Alcaligenes xylosoxidans, for instance, shows broad specificity for N-carbamoyl-L-amino acids with aliphatic or aromatic substituents, but it is inactive on derivatives of glutamate (B1630785), aspartate, arginine, tyrosine, or tryptophan nih.govqmul.ac.ukexpasy.org. This enzyme can also hydrolyze N-formyl and N-acetyl amino acid derivatives, albeit at different rates nih.govqmul.ac.ukexpasy.orguniprot.org.
In contrast, the L-N-carbamoylase from Sinorhizobium meliloti (HyuC) has demonstrated a preference for N-carbamoyl-L-methionine and can hydrolyze N-carbamoyl-L-tryptophan and other N-carbamoyl L-amino acids with aliphatic side chains uniprot.orgresearchgate.net. Kinetic studies for the Sinorhizobium meliloti enzyme have provided specific Michaelis constants (Km) for various N-carbamoyl-L-amino acids, indicating relative substrate affinities. For N-carbamoyl-L-valine, the Km value was reported as 34.47 mM uniprot.org.
The L-N-carbamoylase from Geobacillus stearothermophilus CECT43 (BsLcar) has shown broader substrate promiscuity, capable of hydrolyzing not only N-carbamoyl-L-amino acids but also N-acetyl and N-formyl-L-amino acids, with a particular efficacy for N-formyl derivatives researchgate.netmdpi.com. Another characterized enzyme from Rhizobium radiobacter MDC 8606 exhibits a distinct preference for N-carbamoyl-L-amino acids with linear R-groups, showing limited activity against this compound and N-carbamoyl-L-leucine, while demonstrating good activity towards N-carbamoyl-L-methionine biorxiv.org.
Table 1: Substrate Specificity and Kinetic Parameters of Selected N-Carbamoyl-L-Amino Acid Hydrolases
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Sinorhizobium meliloti | N-carbamoyl-L-methionine | 0.69 ± 0.08 | 66.84 | 96.87 | uniprot.org |
| N-carbamoyl-L-tryptophan | 0.65 ± 0.09 | 1.44 | 2.22 | uniprot.org | |
| N-carbamoyl-L-alanine | 0.94 | - | - | uniprot.org | |
| This compound | 34.47 | - | - | uniprot.org | |
| N-acetyl-L-methionine | 5.5 | 66.84 | 12.16 | uniprot.org | |
| N-formyl-L-methionine | 12.9 | 91.66 | 7.11 | uniprot.org | |
| Geobacillus stearothermophilus | N-carbamoyl-L-methionine | ≈13.5 | ≈103 | ≈7.63 | researchgate.net |
| Rhizobium radiobacter MDC 8606 | N-carbamoyl-L-β-alanine | Not specified | Not specified | Not specified | biorxiv.org |
| This compound | Very low activity | Not specified | Not specified | biorxiv.org |
The activity of N-carbamoyl-L-amino acid hydrolases is often dependent on the presence of divalent metal ions. Specifically, Mn²⁺, Ni²⁺, Co²⁺, and Fe²⁺ have been identified as essential cofactors or activators for these enzymes nih.govqmul.ac.ukuniprot.orgresearchgate.netnih.govuniprot.orgresearchgate.net. The enzyme from Sinorhizobium meliloti, for instance, requires a divalent cation for activity qmul.ac.ukuniprot.org. The enzyme from Alcaligenes xylosoxidans also requires Mn²⁺, Ni²⁺, and Co²⁺ for optimal function nih.gov.
Conversely, these enzymes can be inhibited by various metal ions, including Hg²⁺, Cu²⁺, Zn²⁺, Pb²⁺, and Fe³⁺. Additionally, sulfhydryl reagents are known to inhibit their activity uniprot.orgnih.gov.
Table 2: Cofactor Requirements and Inhibitors of N-Carbamoyl-L-Amino Acid Hydrolases
| Cofactor/Activator | Inhibitor/Inhibitor Type | Enzyme Source (Example) | Reference |
| Mn²⁺ | Hg²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Fe³⁺ | Sinorhizobium meliloti | uniprot.org |
| Ni²⁺ | Sulfhydryl reagents | Alcaligenes xylosoxidans | nih.gov |
| Co²⁺ | Bacillus brevis | tandfonline.com | |
| Fe²⁺ | Geobacillus stearothermophilus | researchgate.net |
The optimal conditions for N-carbamoyl-L-amino acid hydrolase activity vary depending on the source organism. For the enzyme from Sinorhizobium meliloti, the optimum pH is reported to be 8.0, with an optimal temperature of 60°C uniprot.orgresearchgate.net. Enzymes from Alcaligenes xylosoxidans suggest optimal conditions around pH 7–8 and moderate temperatures of 40–50°C psu.eduresearchgate.net. A Bacillus brevis enzyme exhibited optimal temperature and pH around 50°C and 8.0, respectively tandfonline.com. The BsLcar enzyme from Geobacillus stearothermophilus CECT43 functions optimally at 65°C and pH 7.5 mdpi.com. In general, systems employing these enzymes for L-amino acid production often show a broad pH optimum between 7 and 9, with a maximum activity at pH 8 and an optimal temperature of 60°C uco.esdntb.gov.uaresearchgate.net.
A defining characteristic of N-carbamoyl-L-amino acid hydrolases (EC 3.5.1.87) is their strict stereospecificity for L-amino acid derivatives. These enzymes exclusively hydrolyze N-carbamoyl-L-amino acids and are inactive on their corresponding D-enantiomers or other D-amino acid derivatives qmul.ac.ukexpasy.orguniprot.orgresearchgate.nettandfonline.com. This specificity is crucial for the precise kinetic resolution required in the hydantoinase process, ensuring the production of enantiomerically pure L-amino acids. This contrasts with N-carbamoyl-D-amino acid hydrolases (EC 3.5.1.77), which act specifically on D-enantiomers kegg.jpqmul.ac.ukgenome.jpresearchgate.net.
Hydantoinase Process for L-Amino Acid Production
The hydantoinase process is a multi-enzymatic cascade that efficiently converts racemic 5-monosubstituted hydantoins into optically pure L-amino acids nih.govqmul.ac.ukkegg.jpexpasy.orggenome.jpresearchgate.netnih.govmdpi.com. This process leverages the synergistic action of several enzymes, including hydantoinase, hydantoin (B18101) racemase, and N-carbamoyl-L-amino acid hydrolase (EC 3.5.1.87).
In the hydantoinase process, a racemic mixture of a 5-monosubstituted hydantoin serves as the starting material. The cascade typically proceeds as follows:
Hydantoinase Action: A stereoselective hydantoinase (often D-specific) hydrolyzes the D-enantiomer of the hydantoin to its corresponding N-carbamoyl-D-amino acid mdpi.comresearchgate.netnih.govmdpi.com.
Hydantoin Racemization: The unreacted L-hydantoin is then racemized by a hydantoin racemase, converting it back into the D-hydantoin form. This ensures a continuous supply of the D-enantiomer for the hydantoinase, driving the reaction towards completion mdpi.comuco.esresearchgate.netresearchgate.netnih.govmdpi.com.
This compound Formation: In some variations or through additional enzymatic steps involving carbamoyl (B1232498) racemases, N-carbamoyl-D-amino acids can be converted to N-carbamoyl-L-amino acids mdpi.comuco.esresearchgate.netresearchgate.netnih.gov.
L-Carbamoylase Hydrolysis: Finally, the N-carbamoyl-L-amino acid (such as this compound) is hydrolyzed by the highly stereospecific N-carbamoyl-L-amino acid hydrolase (EC 3.5.1.87) to yield the desired optically pure L-amino acid (e.g., L-valine), along with ammonia and carbon dioxide nih.govqmul.ac.ukkegg.jpexpasy.orgtandfonline.comnih.gov.
Enzyme Immobilization Strategies in Biocatalysis
Enzyme immobilization is a cornerstone technology for the industrial application of biocatalysts, including carbamoylases academie-sciences.frrsc.orgacs.orgnih.govresearchgate.netsavemyexams.comacademie-sciences.fr. Immobilization transforms enzymes from homogeneous to heterogeneous catalysts, facilitating their recovery and reuse, thereby significantly reducing process costs and improving efficiency academie-sciences.frrsc.orgnih.govsavemyexams.com. Key advantages include enhanced enzyme stability against harsh conditions, reduced product contamination, and the potential for continuous process operation academie-sciences.frrsc.orgacs.orgnih.govsavemyexams.com.
Various immobilization strategies are employed:
Immobilization can also influence enzyme properties, such as enhancing tolerance to organic solvents or improving substrate specificity mdpi.comnih.gov. For instance, immobilized L-N-carbamoylase has shown enhanced activity towards N-formyl-tryptophan nih.gov. Immobilized enzymes can be used in various reactor configurations, including packed-bed reactors, facilitating continuous flow synthesis academie-sciences.frmdpi.comresearchgate.net.
Related Amidohydrolases and Their Specificities
Amidohydrolases, including carbamoylases, are a broad class of enzymes that catalyze the hydrolysis of amide bonds. Their specificities are critical for their application in selective biotransformations.
D-Carbamoylase Activity Towards N-Carbamoyl-D-Valine
D-Carbamoylases (N-carbamoyl-D-amino acid amidohydrolases, EC 3.5.1.77) are enzymes specifically known for their ability to hydrolyze N-carbamoyl-D-amino acids to their corresponding D-amino acids mdpi.comdrugbank.comebi.ac.uk. These enzymes are key components of the "hydantoinase process" for producing D-amino acids mdpi.comnih.govresearchgate.net. Research has shown that D-carbamoylases exhibit varying substrate specificities. For example, a D-carbamoylase from Pseudomonas displayed high activity towards N-carbamoyl-D-alanine and N-carbamoyl-D-tryptophan, with molecular docking studies indicating an affinity for bulky substrates due to a spacious binding pocket mdpi.comnih.govresearchgate.net. Another study characterized a D-carbamoylase from Agrobacterium tumefaciens AM 10, which demonstrated specific activity against N-carbamoyl-D-phenylalanine and N-carbamoyl-D-phenylglycine, with lower activities against N-carbamoyl-DL-valine and N-carbamoyl-α-alanine osdd.net. The enzyme from Sinorhizobium morelens S-5 showed a Km of 3.76 mM and Vmax of 383 U/mg for N-carbamoyl-D-p-hydroxyphenylglycine nih.gov. While direct studies on N-carbamoyl-D-valine specificity for all D-carbamoylases are not uniformly detailed across all literature, N-carbamoyl-DL-valine has been reported as a substrate for some D-carbamoylases, albeit with varying efficiency compared to other substrates osdd.net.
Non-specificity and Cross-reactivity Studies of Carbamoyl Amidohydrolases
Carbamoyl amidohydrolases can exhibit varying degrees of non-specificity and cross-reactivity, meaning they can hydrolyze substrates other than their primary target or show varying activities towards different amino acid derivatives. L-Carbamoylases, for instance, are generally stereospecific for L-N-carbamoyl-amino acids ebi.ac.ukasm.org. However, some L-carbamoylases have demonstrated substrate promiscuity. An L-N-carbamoylase from Geobacillus stearothermophilus (BsLcar) was found to hydrolyze not only N-carbamoyl-L-amino acids but also N-acetyl and N-formyl-L-amino acids, showing higher catalytic efficiency for N-formyl-L-amino acids nih.govnih.gov. This promiscuity allows for their use in diverse multienzymatic processes ebi.ac.ukasm.org.
Conversely, some D-carbamoylases show limited activity towards N-carbamoyl-L-amino acids, indicating a strong preference for the D-enantiomer mdpi.com. However, studies on substrate specificity have revealed that some D-carbamoylases can accommodate a range of N-carbamoylated amino acids, including those with bulky or aromatic side chains mdpi.comnih.govresearchgate.net. For example, the D-carbamoylase from Pseudomonas showed activity against N-carbamoyl-D-tryptophan, N-carbamoyl-D-phenylalanine, and N-carbamoyl-D-valine mdpi.com.
Research on N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter (RrCbAA) indicated a preference for linear carbamoyl substrates, with large and branched substrates fitting poorly into its active site, thus limiting its use with such compounds worktribe.comnih.gov. Efforts in enzyme engineering, such as site-directed mutagenesis, are being explored to broaden the substrate specificity or enhance catalytic activity of these enzymes mdpi.comontosight.ai.
Chemical Synthesis and Synthetic Derivatization of N Carbamoyl L Valine
Conventional Synthetic Approaches
Traditional methods for synthesizing N-carbamoyl-L-valine and related amino acid derivatives often rely on well-established organic reactions, utilizing readily available precursors or direct modification of the parent amino acid.
One synthetic pathway to this compound utilizes isobutyraldehyde (B47883) as a starting material. This approach is part of a broader strategy for amino acid synthesis. A common method involves the reaction of isobutyraldehyde with sodium cyanide and an ammonium (B1175870) salt, such as ammonium chloride. bloomtechz.combloomtechz.com This reaction proceeds through an intermediate that is subsequently converted to this compound, which can then be hydrolyzed to yield L-valine itself. bloomtechz.combloomtechz.com
The most direct and widely documented method for preparing this compound is the N-carbamoylation of L-valine using a cyanate (B1221674) salt, typically potassium cyanate (KOCN). This reaction leverages the nucleophilic nature of the amino group of L-valine, which attacks the electrophilic carbon of the cyanate ion.
Recent research has focused on optimizing this reaction on a preparative scale for use in peptide synthesis. psu.eduresearchgate.netrsc.org A theoretical model of aqueous cyanate reactivity was developed to understand the competing reactions, such as cyanate hydrolysis, and to determine the most efficient reaction conditions. psu.edursc.org Computer simulations based on this model indicated that the reaction efficiency is highly dependent on pH. psu.edursc.orgresearchgate.net While the theoretical optimum pH is between 8.5 and 9, practical considerations led researchers to recommend a pH range of 7.0-8.0 at moderate temperatures of 40–50 °C. psu.edursc.orgresearchgate.net These conditions provide a balance between reaction rate and stability, allowing the synthesis to be completed within a few hours on scales ranging from grams to kilograms. psu.edursc.orgresearchgate.net
| Reactants | Solvent | pH | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| L-valine, Potassium cyanate (1:1.5 molar ratio) | Water | 7.5 (maintained with HCl) | Not specified | Direct synthesis leveraging nucleophilic attack of the amine on the cyanate. | |
| L-valine, Aqueous mineral cyanate | Water | Optimal: 8.5–9; Practical: 7.0–8.0 | Optimal: Moderate; Practical: 40–50 °C | Reaction efficiency is significantly pH-dependent; practical conditions balance rate and reagent stability for large-scale synthesis. | psu.edursc.orgresearchgate.net |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, new methods are being developed to synthesize this compound and other N-carbamoyl amino acids in a more environmentally benign and efficient manner.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. A rapid and efficient method for the synthesis of N-carbamoyl-L-amino acids involves the reaction between an α-amino acid sodium salt and urea (B33335) under microwave irradiation. researchgate.net This procedure can be performed using an unmodified domestic microwave oven, offering a significant advantage in terms of speed and simplicity. researchgate.net
In other microwave-assisted approaches, potassium cyanate is used as the carbamoylating agent in water. beilstein-journals.orgbeilstein-journals.org For instance, the N-carbamoylation of L-phenylalanine, a representative amino acid, was optimized under microwave heating at 80 °C for one hour, which served as the first step in a one-pot synthesis of hydantoins. beilstein-journals.orgbeilstein-journals.org Recently, nitrogen-doped carbon dots have been synthesized using citric acid and urea as precursors under microwave irradiation, further demonstrating the utility of urea as a reactant in high-energy microwave conditions. nih.gov
Using water as a solvent is a cornerstone of green chemistry. The synthesis of N-substituted ureas, including N-carbamoyl amino acids, has been shown to be highly effective in aqueous media without the need for organic co-solvents. rsc.org Water not only acts as an environmentally friendly solvent but can also promote the reaction, leading to higher yields and easier product isolation through simple filtration or extraction. rsc.org
The conventional N-carbamoylation of L-valine with potassium cyanate is itself an aqueous process. Extensive studies have been dedicated to modeling and optimizing the reaction of amino acids with cyanate in water to maximize yield and purity on a preparative scale. psu.edursc.org Furthermore, microwave-assisted methods for N-carbamoylation have also been successfully developed using water as the sole solvent, combining the benefits of rapid heating with a green solvent system. beilstein-journals.orgbeilstein-journals.org This approach provides a scalable, rapid, and eco-friendly strategy for producing these valuable compounds. beilstein-journals.org
| Method | Reactants | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted | α-Amino acid sodium salt, Urea | Not specified | Microwave irradiation | Rapid and efficient procedure. | researchgate.net |
| Microwave-Assisted | L-amino acid, Potassium cyanate | Water | 80 °C, 1 hour | First step in a one-pot synthesis of hydantoins; eco-friendly. | beilstein-journals.orgbeilstein-journals.org |
| Aqueous Synthesis | Amines, Potassium isocyanate | Water | Room Temperature | Simple, mild, efficient, and scalable; avoids organic solvents. | rsc.org |
N-Carbamoylation of Amino Acids for Analytical and Synthetic Purposes
The N-carbamoylation of amino acids is not only a method for synthesizing ureido acids but also a critical reaction for derivatization in both synthetic and analytical chemistry.
For synthetic purposes, N-carbamoyl amino acids (CAAs) have gained renewed interest as stable, easy-to-prepare intermediates for the synthesis of amino acid N-carboxyanhydrides (NCAs). psu.eduresearchgate.net NCAs are highly valuable monomers for the controlled synthesis of polypeptides. researchgate.net The carbamoyl (B1232498) group can also be used as a nitrogen-protecting group in peptide synthesis. psu.edu Additionally, carbamoyl amino acids have been shown to initiate the C-terminal elongation of peptides, and functionalized N(ω)-carbamoylated arginine has been developed for peptide conjugation, demonstrating the versatility of the carbamoyl moiety in complex synthesis. researchgate.netnih.gov
For analytical purposes, N-carbamoylation is a significant post-translational modification (PTM) of proteins that can alter their structure, charge, and function. ontosight.ainih.gov This modification can occur non-enzymatically in the presence of urea, which decomposes into cyanate. frontiersin.org As urea is a common denaturant in proteomics, carbamylation can be an artifact during sample preparation, making its detection and characterization crucial for accurate protein analysis. nih.govfrontiersin.org Advanced mass spectrometry techniques are employed to identify and quantify carbamoylated proteins and peptides. ontosight.ai The study of carbamylation is important for understanding its biological roles and for ensuring data integrity in proteomics research. ontosight.aifrontiersin.org
Urea-Mediated Derivatization Reactions
The synthesis of this compound is frequently achieved through the reaction of L-valine with a carbamoylating agent, such as cyanate or urea itself. The reaction involves the nucleophilic attack of the amino group of L-valine on the carbonyl carbon of the carbamoylating agent.
A common and practical method involves the reaction of amino acids with potassium cyanate (KOCN) in an aqueous solution. rsc.orgrsc.org This approach is considered simple, efficient, and environmentally friendly as it often proceeds in water without the need for organic co-solvents. rsc.orgrsc.org The reaction is initiated by the formation of isocyanic acid (HNCO) from cyanate under aqueous conditions, which is then attacked by the amine of the amino acid. rsc.org The efficiency and rate of N-carbamoylation are significantly influenced by reaction parameters such as pH and temperature. researchgate.netnih.gov
Systematic studies have been conducted to optimize the conditions for the N-carbamoylation of amino acids. researchgate.net A theoretical model of aqueous cyanate reactivity suggested that the reaction efficiency is highly dependent on pH, with optimal conditions identified at moderate temperatures and a pH range of 8.5–9. researchgate.net However, for practical preparative purposes on scales ranging from grams to kilograms, conditions of 40–50 °C and a pH of 7–8 are often preferred to keep reaction times within a few hours. researchgate.net
Another method utilizes urea directly as the derivatizing agent. nih.govdntb.gov.ua This reaction also yields carbamoyl amino acids through the release of ammonia (B1221849). nih.gov The feasibility of this method has been demonstrated for various amino acids, showing that the resulting N-carbamoyl derivatives exhibit improved separation on reversed-phase chromatography columns and enhanced UV detector response compared to their underivatized precursors. nih.govdntb.gov.ua The derivatization efficiency is temperature-dependent; for instance, the carbamoylation of alanine (B10760859) at 80 °C was found to be approximately 34 times more efficient than at 37 °C. nih.gov
Table 1: Optimized Conditions for Urea-Mediated N-Carbamoylation of Amino Acids This table summarizes typical reaction parameters investigated for the synthesis of N-carbamoyl amino acids.
| Parameter | Investigated Range/Value | Optimal/Preferred Condition | Source(s) |
|---|---|---|---|
| Reagent | Potassium Cyanate (KOCN) or Urea | KOCN or Urea | researchgate.netnih.gov |
| Solvent | Water | Water | rsc.orgrsc.org |
| pH | 7 - 9 | 8.5 - 9 (theoretical optimum); 7 - 8 (practical) | researchgate.net |
| Temperature | 37 °C - 90 °C | 40 - 50 °C (practical); 80 °C (for efficiency) | researchgate.netnih.gov |
| Reaction Time | Several hours | ~4 hours (for near-complete conversion) | nih.gov |
Synthesis of N-Terminal Valine Adducts and Model Compounds
This compound and its derivatives are critical for the synthesis of model compounds and analytical standards used in biomonitoring. Specifically, they serve as reference compounds for N-terminal valine adducts in hemoglobin (Hb), which are important biomarkers for exposure to electrophilic compounds like isocyanates. nih.govresearchgate.net The direct synthesis of these reference compounds from reactive isocyanates can be difficult due to side reactions and polymerization. nih.govresearchgate.net
A safer and more general synthetic pathway has been developed that avoids the direct use of isocyanates. nih.govresearchgate.net This method uses a key precursor, N-[(4-nitrophenyl)carbamate]valine methylamide (NPCVMA), which is reacted with various amines related to the isocyanates of interest. This reaction forms the desired N-carbamoylated valine compounds, which are structurally analogous to this compound but with different N-substituents. nih.govresearchgate.net These products serve as stable models for the adducts formed in vivo.
Table 3: Examples of Synthesized N-Terminal Valine Model Adducts and their Cyclized Derivatives This table shows examples of N-carbamoylated valine compounds synthesized as models for hemoglobin adducts.
| Target Adduct Modeled | Amine Reagent Used with Precursor | Synthesized Intermediate (N-Carbamoylated Valine) | Final Product (Hydantoin) | Source(s) |
|---|---|---|---|---|
| Isocyanic Acid Adduct | Ammonia | N-Carbamoylvaline Methylamide | 5-Isopropylhydantoin | nih.govresearchgate.net |
| Methyl Isocyanate Adduct | Methylamine | N-(Methylcarbamoyl)valine Methylamide | 3-Methyl-5-isopropylhydantoin | nih.govresearchgate.net |
| Phenyl Isocyanate Adduct | Aniline | N-(Phenylcarbamoyl)valine Methylamide | 3-Phenyl-5-isopropylhydantoin | nih.govresearchgate.net |
| 2,6-Toluene Diisocyanate Adduct | 3-Amino-2-methylaniline | N-[(3-amino-2-methylphenyl)carbamoyl]valine Methylamide | Hydantoin (B18101) derivative of 2,6-TDI | nih.govresearchgate.net |
This synthetic work is crucial for the quantitative analysis of hemoglobin adducts, such as N-(2-carbamoylethyl)valine, which is a biomarker for acrylamide (B121943) exposure. mdpi.comoup.com The availability of well-characterized standards enables accurate measurement and interpretation of adduct levels in biological samples. acs.org
Advanced Analytical Methodologies for N Carbamoyl L Valine
Quantitative Analysis Techniques for N-carbamoyl-L-valine
The quantitative analysis of this compound relies on advanced chromatographic and spectrometric techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the sensitivity and specificity required for accurate quantification in various matrices. A key strategy involves the derivatization of amino acids, including L-valine, with urea (B33335) to form carbamoyl (B1232498) amino acids (CAAs), which subsequently enhances their detectability and chromatographic separation researchgate.netresearchgate.netmdpi.comnih.gov.
Urea Derivatization for Enhanced Analysis
The derivatization of amino acids with urea to form carbamoyl derivatives, such as this compound, is a well-established approach in analytical chemistry. This process offers significant advantages over the analysis of underivatized amino acids, primarily by improving their retention characteristics on reversed-phase chromatographic columns and increasing their response in UV detection researchgate.netresearchgate.netmdpi.comnih.gov. These improvements facilitate more robust and sensitive quantitative measurements.
The reaction involves incubating amino acids with urea under optimized conditions. Research into the optimal conditions for this derivatization has revealed critical parameters that influence reaction efficiency and yield.
Optimization of Derivatization and Detection Conditions
Studies focusing on the urea derivatization of amino acids have systematically investigated parameters such as pH, temperature, and reaction time to maximize the formation of carbamoyl derivatives and ensure reliable quantification.
pH: The optimal pH range for urea derivatization of amino acids is generally considered to be slightly alkaline. Studies suggest that a pH between 7 and 8 is effective researchgate.net, while others indicate a broader range of pH 5-9, with slightly alkaline conditions being most favorable for high conversion rates nih.gov.
Temperature: Reaction temperature plays a crucial role in the kinetics of carbamoyl amino acid formation. While moderate temperatures around 40-50 °C have been explored researchgate.net, higher temperatures, specifically in the range of 60-80 °C, have been shown to significantly accelerate the reaction and improve yields mdpi.comnih.gov. For instance, increasing the temperature from 37 °C to 80 °C for carbamoyl-alanine resulted in an approximately 34-fold increase in conversion efficiency mdpi.com.
Reaction Time: The duration required for complete or near-complete derivatization varies with temperature and pH. Some methods achieve efficient conversion within a few hours researchgate.net, whereas others indicate that reactions are nearly complete after approximately 4 hours under optimized conditions mdpi.comnih.gov.
Method Performance and Detection
The carbamoyl amino acids generated through urea derivatization are typically analyzed using LC-MS or LC-MS/MS systems. These techniques allow for the sensitive and selective detection and quantification of the target analytes. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides structural confirmation through fragmentation patterns, thereby ensuring the specificity of the analysis mdpi.com.
The quantitative performance of these methods has been validated using various amino acids. For example, conversion rates for the derivatization of alanine (B10760859) and phenylalanine to their respective carbamoyl forms have been reported to reach high levels, such as approximately 98.01% for carbamoyl-alanine and 99.69% for carbamoyl-phenylalanine mdpi.comnih.gov. These findings underscore the robustness and efficiency of the urea derivatization approach for the quantitative analysis of carbamoyl amino acids, including this compound.
Data Table: Key Parameters for Urea Derivatization and LC-MS/MS Analysis of Carbamoyl Amino Acids
| Parameter/Metric | Description/Value | Relevant Techniques |
| Derivatization Agent | Urea | LC-MS, LC-MS/MS |
| Analyte Class | Carbamoyl Amino Acids (CAAs) | LC-MS, LC-MS/MS |
| Primary Detection Methods | Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS, LC-MS/MS |
| Advantages of Derivatization | Improved chromatographic separation on reversed-phase columns; Increased UV detector response. | LC-MS, LC-MS/MS |
| Optimal pH Range | 7-8 or 5-9 (slight alkaline conditions favored) | LC-MS, LC-MS/MS |
| Optimal Temperature Range | 40-50 °C (moderate), 60-80 °C (higher rates) | LC-MS, LC-MS/MS |
| Typical Reaction Time | Few hours; nearly complete within ~4 hours under optimized conditions. | LC-MS, LC-MS/MS |
| Example Conversion Rate | Carbamoyl-Alanine: ~98.01%; Carbamoyl-Phenylalanine: ~99.69% (indicative of method efficiency for CAAs) | LC-MS, LC-MS/MS |
Computational and Theoretical Investigations of N Carbamoyl L Valine
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques offer a dynamic and detailed view of how N-carbamoyl-L-valine interacts with complex biological macromolecules, particularly enzymes.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand how a ligand, such as this compound, fits into the active site of an enzyme.
Research involving D-carbamoylase, an enzyme that hydrolyzes N-carbamoyl-D-amino acids, has utilized molecular docking to investigate substrate specificity. In one such study, N-carbamoyl-D-valine was docked into the active site of D-carbamoylase from Pseudomonas. The calculations revealed a binding affinity of -4.19 kcal/mol, indicating a favorable interaction. mdpi.com This affinity was compared with other N-carbamoyl-D-amino acids, providing insights into the structural determinants of substrate recognition. mdpi.com The analysis of the docked pose helps to identify key amino acid residues within the enzyme's binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand, governing both binding and catalysis. mdpi.commdpi.com
Table 1: Molecular Docking Affinity of N-Carbamoyl Amino Acids with D-Carbamoylase
| Ligand | Binding Affinity (kcal/mol) |
| N-carbamoyl-para-hydroxy-D-phenylglycine | -4.9 |
| N-carbamoyl-D-alanine | -4.4 |
| N-carbamoyl-D-phenylalanine | -4.2 |
| N-carbamoyl-D-valine | -4.19 |
| N-carbamoyl-D-phenylglycine | -3.8 |
| N-carbamoyl-D-leucine | -3.7 |
| N-carbamoyl-D-glycine | -3.1 |
| N-carbamoyl-D-methionine | -2.8 |
| N-carbamoyl-beta-alanine | -2.6 |
Data sourced from studies on D-carbamoylase from Pseudomonas. mdpi.com
Molecular dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. nih.govyoutube.com This method complements the static picture from molecular docking by revealing the dynamic behavior of the ligand-enzyme complex in a simulated physiological environment. nih.govnih.gov
For instance, MD simulations have been employed to analyze the enhanced activity of engineered mutants of N-carbamoyl-D-amino acid amidohydrolase (DCase). nih.gov In these studies, after docking the substrate, simulations are run to observe the stability of the complex and the conformational changes in the enzyme's active site. samipubco.comresearchgate.net The results from such simulations can show that beneficial mutations enhance the rigidity of the catalytic site, leading to improved enzymatic activity. nih.gov By analyzing trajectories, root mean square deviation (RMSD), and root mean square fluctuation (RMSF), researchers can gain a deeper understanding of how ligand binding affects protein dynamics and how specific mutations contribute to improved stability and function. researchgate.net These simulations are crucial for validating docking results and providing a more realistic model of the binding event. samipubco.com
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules, providing fundamental insights that are not accessible through classical molecular mechanics methods.
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods derive results directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic properties of a system based on its electron density. diva-portal.orgaustinpublishinggroup.com These approaches are computationally intensive but offer high accuracy in predicting molecular properties. austinpublishinggroup.com
While specific DFT studies focusing solely on this compound are not extensively documented in the provided context, these methods are routinely applied to its constituent amino acid, L-valine, and similar biomolecules. researchgate.net Such calculations can determine optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the distribution of electron density. austinpublishinggroup.comresearchgate.netnih.gov This information is vital for understanding the molecule's intrinsic reactivity, stability, and the nature of the chemical bonds involved in its interactions. nih.govresearchgate.net
Enzyme Engineering and Activity Prediction through Computational Methods
Computational methods are at the forefront of modern enzyme engineering, enabling the rational design of biocatalysts with improved properties such as activity, stability, and specificity. nih.govcaver.czmuni.cz
A notable example involves the rational design of N-carbamoyl-D-amino acid amidohydrolase (DCase) to enhance its enzymatic activity and thermal stability. nih.gov In this work, a deep learning-based rational design software, "Feitian," was developed to predict the catalytic activity (kcat) of enzyme mutants. nih.gov The software was used to screen for single-point mutations that were predicted to have high activity. Based on these predictions, several mutants were constructed and tested experimentally. nih.gov
This computational approach successfully identified mutations that led to a significant increase in performance. A combined triple-point mutant (Q4C/T212S/A302C) exhibited a 4.25-fold increase in activity and a 2.25-fold increase in thermal stability compared to the wild-type enzyme. nih.gov Subsequent molecular dynamics simulations confirmed that these improvements were due to enhanced rigidity of the catalytic site. nih.gov This research highlights how computational tools, including machine learning and molecular simulations, can effectively guide the engineering of enzymes relevant to the biotransformation of N-carbamoyl amino acids. nih.govfz-juelich.de
Emerging Research Directions and Broader Academic Implications
Role of N-Carbamoyl-L-Valine in Specific Microorganism Metabolism
The direct metabolic role of this compound in widely studied microorganisms such as Escherichia coli and Corynebacterium glutamicum is not extensively documented in current scientific literature. These organisms are primarily recognized for their roles in the biosynthesis of L-valine from precursors like pyruvate (B1213749). However, research into the enzymatic processing of structurally similar molecules, specifically N-carbamoyl-D-amino acids, offers insight into potential metabolic pathways.
One area of relevant research is the study of D-carbamoylases (N-carbamoyl-D-amino acid amidohydrolases), enzymes that catalyze the hydrolysis of N-carbamoyl-D-amino acids to their corresponding D-amino acids. For instance, a D-carbamoylase from Pseudomonas sp. has been characterized and shown to exhibit activity on a range of N-carbamoyl-D-amino acids, including N-carbamoyl-D-valine. mdpi.com This enzyme is part of the "hydantoinase process," a biocatalytic method for producing enantiomerically pure D-amino acids. mdpi.com
While this research focuses on the D-enantiomer, it highlights the existence of microbial enzymes capable of recognizing and cleaving the N-carbamoyl group from a valine backbone. The substrate specificity of these enzymes is a key area of investigation; some D-carbamoylases show a preference for bulky substrates like N-carbamoyl-D-tryptophan and N-carbamoyl-D-phenylalanine, but also act on N-carbamoyl-D-valine. mdpi.com The potential for similar enzymatic activity on the L-isomer, this compound, within these or other microorganisms remains an open area for future research. Such an enzyme could play a role in a catabolic pathway for L-valine or in the metabolism of other nitrogen-containing compounds.
Table 1: Research Findings on D-Carbamoylase Activity
| Enzyme | Source Organism | Substrates | Significance |
|---|
Biotechnological Production of L-Valine and Other Amino Acids
L-valine is an essential branched-chain amino acid with significant applications in the food, feed, and pharmaceutical industries. nih.govelpub.runih.gov Consequently, there is substantial research interest in optimizing its production, primarily through microbial fermentation using metabolically engineered strains of Corynebacterium glutamicum and Escherichia coli. cabidigitallibrary.orgnih.govresearchgate.net
The core of this research involves genetic modification to enhance the metabolic flux towards L-valine biosynthesis. Key strategies include:
Overexpression of biosynthetic genes: Increasing the expression of genes encoding enzymes in the L-valine synthesis pathway, such as acetohydroxyacid synthase (ilvBNC), can boost production.
Deregulation of feedback inhibition: Key enzymes in the pathway are often inhibited by the final product, L-valine. Introducing mutations in these enzymes to make them resistant to feedback inhibition is a critical step.
Elimination of competing pathways: Deleting genes for pathways that divert precursors away from L-valine synthesis can increase the available pool of molecules for its production.
Optimization of cofactor and precursor supply: Ensuring an adequate supply of precursors like pyruvate and cofactors like NADPH is essential for high-yield production.
Recently, an engineered strain of C. glutamicum was developed that produced 103 g/L of L-valine with a high yield from glucose. acs.org This was achieved through a combination of strategies, including the introduction of a mutant acetohydroxy acid synthase and the dynamic repression of citrate synthase expression to balance bacterial growth with L-valine production. acs.org
While this compound is not a known natural intermediate in the primary L-valine biosynthetic pathway, the study of related N-carbamoyl compounds is relevant. For example, the enzymatic hydrolysis of N-carbamoyl-D-amino acids is a key step in some chemoenzymatic methods for producing optically pure amino acids. nih.gov Understanding the enzymes that act on N-carbamoyl groups could potentially lead to novel biotechnological processes for the synthesis or purification of L-valine and other amino acids.
Table 2: Key Metabolic Engineering Strategies for L-Valine Production in C. glutamicum
| Strategy | Target | Rationale |
|---|---|---|
| Overexpression of Biosynthetic Genes | ilvBNC operon (encoding acetohydroxyacid synthase and isomeroreductase) | Increase the catalytic capacity of the L-valine synthesis pathway. elpub.runih.gov |
| Deregulation of Feedback Inhibition | Acetohydroxyacid synthase (AHAS) | Prevent the end-product L-valine from inhibiting its own synthesis. acs.org |
| Attenuation of Competing Pathways | Citrate synthase (icd) | Reduce the flow of carbon into the TCA cycle, making more precursors available for L-valine synthesis. acs.org |
N-Carbamoylation in Protein Modification Research
N-carbamoylation is a non-enzymatic post-translational modification where an isocyanic acid molecule covalently attaches to free amino groups on a protein. nih.govnih.gov This can occur at the N-terminal α-amino group or the ε-amino group of lysine residues. nih.gov this compound represents the modification of a free valine amino acid, but the same chemical reaction occurs when valine is the N-terminal residue of a protein.
Isocyanic acid is primarily formed in biological systems from the dissociation of urea (B33335). nih.govfrontiersin.org This modification, also referred to as carbamylation, leads to the neutralization of a positive charge on the protein, which can alter its structure, function, and interactions. nih.gov Carbamylation is considered a hallmark of molecular aging and is implicated in various pathological conditions. nih.gov
A prominent example of this modification involves hemoglobin, where isocyanic acid reacts with the N-terminal valine residues of the globin chains. nih.gov The resulting carbamylated hemoglobin is a marker that can reflect the cumulative burden of uremia in patients with kidney disease. nih.gov The carbamylation of other proteins, including lipoproteins, has been linked to conditions such as atherosclerosis. nih.gov
Research in this area focuses on:
Identifying the specific sites of carbamylation on various proteins.
Understanding how this modification alters the biological function of proteins.
Developing biomarkers based on carbamylated proteins for disease diagnosis and monitoring.
Investigating the pathological consequences of protein carbamylation.
The study of this compound as a standalone molecule provides a simple model for understanding the chemical properties and potential biological recognition of the carbamylated N-terminus of a protein.
Table 3: Key Aspects of Protein N-Carbamoylation
| Feature | Description |
|---|---|
| Modification | Covalent addition of a carbamoyl (B1232498) group (-CONH₂) to free amino groups. ionsource.com |
| Reactant | Isocyanic acid (HNCO). nih.gov |
| Source of Reactant | Primarily from the dissociation of urea in aqueous solutions. frontiersin.org |
| Primary Sites | N-terminal α-amino groups and ε-amino groups of lysine residues. nih.govnih.gov |
| Chemical Consequence | Neutralization of a positive charge. nih.gov |
| Biological Implication | Alteration of protein structure and function; associated with aging and various diseases. nih.gov |
Interdisciplinary Research on Carbamate Chemistry and Biological Systems
The carbamate functional group (>N−C(=O)−O−) is a versatile structural motif found in a wide range of biologically active molecules and materials. wikipedia.org Research on carbamates is inherently interdisciplinary, bridging organic chemistry, medicinal chemistry, biochemistry, and materials science.
In medicinal chemistry, the carbamate group is valued for its chemical stability and its ability to act as a peptide bond surrogate. nih.govacs.org This allows for the design of peptidomimetic drugs with improved metabolic stability and cell permeability. nih.gov Carbamates are also widely used as prodrugs to enhance the stability and bioavailability of pharmaceuticals. nih.gov The chemical structure of this compound, which links a carbamate group to an amino acid, is representative of the building blocks used in such research.
In agriculture, carbamate derivatives are a major class of pesticides, including insecticides, fungicides, and herbicides. researchgate.netnih.gov These compounds often act by inhibiting key enzymes, such as acetylcholinesterase in insects. britannica.com The study of how these carbamates interact with their biological targets provides fundamental insights into enzyme inhibition and toxicology. nih.gov
Furthermore, carbamates are the fundamental repeating unit in polyurethanes, a major class of polymers with diverse applications. wikipedia.org The synthesis and properties of these materials are a significant area of chemical research.
The study of this compound contributes to this interdisciplinary field by providing a model system for:
The synthesis and reactivity of amino acid-based carbamates.
The interaction of carbamates with biological systems, including potential enzymatic recognition and processing.
The chemical properties that make the carbamate group a useful linker in drug design and other applications.
Table 4: Diverse Applications of Carbamate-Containing Compounds
| Field | Application | Examples |
|---|---|---|
| Medicinal Chemistry | Therapeutic agents, prodrugs, peptide bond surrogates | Rivastigmine, Irinotecan nih.gov |
| Agriculture | Insecticides, fungicides, herbicides | Carbaryl, Carbofuran researchgate.net |
| Materials Science | Polymers | Polyurethanes wikipedia.org |
| Organic Synthesis | Amine-protecting groups | Boc (tert-butyloxycarbonyl) group acs.org |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-carbamoyl-L-valine, and how can reaction conditions be optimized for purity?
- Methodology : Use carbamoylation reactions with L-valine and urea derivatives under controlled pH (6.0–7.5) and temperature (60–80°C). Monitor intermediates via thin-layer chromatography (TLC) or HPLC .
- Critical Parameters : Excess urea improves yield but may introduce side products; purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol) is recommended .
Q. How can researchers validate the structural integrity of N-carbamoyl-L-valine post-synthesis?
- Analytical Techniques :
- FT-IR : Confirm carbamoyl group presence (C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹) .
- 1H NMR : Detect valine backbone protons (δ 0.9–1.2 ppm for methyl groups; δ 3.2–3.5 ppm for α-proton) and carbamoyl NH₂ signals (δ 6.5–7.0 ppm) .
- Mass Spectrometry : Exact mass = 174.077 g/mol (C₆H₁₂N₂O₃); deviations >0.001 g/mol suggest impurities .
Advanced Research Questions
Q. What experimental contradictions exist in enzymatic hydrolysis studies of N-carbamoyl-L-valine, and how can they be resolved?
- Key Findings :
- Rhizobium amidohydrolases show <5% activity against N-carbamoyl-L-valine compared to N-carbamoyl-β-alanine, suggesting steric hindrance from valine’s branched side chain .
- Contradictory reports on pH optima (pH 7.0 vs. 8.5) may arise from enzyme source variations (e.g., bacterial vs. fungal). Validate with activity assays under standardized buffers (e.g., Tris-HCl vs. phosphate) .
- Resolution Strategy : Use site-directed mutagenesis to modify enzyme active sites (e.g., residue substitutions to accommodate bulkier substrates) .
Q. How can computational modeling guide the design of N-carbamoyl-L-valine derivatives for biocatalytic applications?
- Methods :
- Molecular Docking : Simulate interactions with carbamoylases (e.g., PyMOL or AutoDock) to identify steric clashes or binding inefficiencies .
- DFT Calculations : Predict thermodynamic stability of derivatives (e.g., N-carbamoyl-L-leucine) and compare hydrolysis barriers .
Q. What are the best practices for resolving discrepancies in spectroscopic data for N-carbamoyl-L-valine across studies?
- Troubleshooting Framework :
- Sample Purity : Re-evaluate via elemental analysis (C, H, N % within ±0.3% of theoretical) .
- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. D₂O to identify solvent-induced shifts .
- Instrument Calibration : Validate with certified reference materials (e.g., NIST standards) .
Methodological & Reproducibility Guidelines
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Essential Details :
- Molar ratios, solvent grades, heating/cooling rates, and stirring methods .
- Raw spectral data (e.g., NMR integration values, HPLC chromatograms) in supplementary materials .
- Common Pitfalls : Omitting trace solvent peaks in NMR or incomplete reaction quenching steps .
Q. What statistical approaches are suitable for analyzing dose-response data in N-carbamoyl-L-valine toxicity assays?
- Recommended Methods :
- Nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
- Data Integrity : Include negative controls (e.g., untreated cells) and triplicate measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
